Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Vue d'ensemble

Description

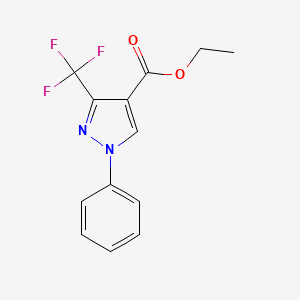

Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a trifluoromethyl group and an ethyl ester functional group, making it a valuable molecule in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of phenyl hydrazine with ethyl acetoacetate in the presence of a trifluoromethylating agent. The reaction is carried out under controlled conditions, often in a solvent such as ethanol or methanol, at temperatures ranging from 0°C to 78°C. The reaction yields the desired pyrazole derivative with high efficiency .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistent product quality. The scalability of the reaction allows for the efficient production of this compound for various applications.

Analyse Des Réactions Chimiques

Hydrolysis and Acid Chloride Formation

The ester group undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid, a critical step for further derivatization:

-

Reagents/Conditions : Lithium hydroxide (LiOH) in tetrahydrofuran (THF) at 70°C .

-

Product : 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (yield: 89–97%) .

Subsequent treatment with thionyl chloride (SOCl₂) converts the acid into its reactive acid chloride:

Amidation Reactions

The acid chloride reacts with substituted amines to form carboxamide derivatives, a key step in medicinal chemistry applications:

-

Reagents/Conditions : Reaction with substituted pyridinylamines in ethyl acetate at 10°C .

-

Products :

Suzuki Coupling

The pyrazole ring undergoes palladium-catalyzed cross-coupling to introduce aryl groups:

-

Reagents/Conditions : Phenylboronic acid, cupric acetate, pyridine in DMF at ambient temperature .

-

Product : 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate derivatives (yield: 91%) .

Methanolysis of Trichloromethyl Derivatives

In trichloromethyl-substituted analogues, methanolysis converts the trichloromethyl group to a carboxymethyl ester:

Cyclization Reactions

The ester participates in cyclization with anhydrides to form chromone derivatives:

-

Reagents/Conditions : Maleic anhydride in pyridine or propanoic anhydride with triethylamine .

-

Products :

Urea and Thiourea Derivatives

Reaction of the acid chloride with urea derivatives yields bioactive analogues:

Mechanistic Insights

-

Regioselectivity : Substituents on the pyrazole ring (e.g., trifluoromethyl) direct electrophilic substitution to the phenyl group .

-

Solvent Effects : Polar aprotic solvents (DMF) enhance coupling efficiency, while protic solvents favor methanolysis .

-

Catalysis : Copper acetate accelerates Suzuki coupling, while sodium hydride aids alkylation .

Applications De Recherche Scientifique

Chemical Properties and Structure

Molecular Formula : C₁₃H₁₁F₃N₂O

Molecular Weight : 256.23 g/mol

CAS Number : 741717-63-5

The compound features a pyrazole ring with a trifluoromethyl group and an ethyl ester functional group, contributing to its lipophilicity and biological activity.

Medicinal Chemistry

Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate has been explored for its potential therapeutic applications:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antifungal and antibacterial properties. For example, it has shown efficacy against various strains of fungi, making it a candidate for developing new antifungal agents .

- Anti-inflammatory Properties : Research suggests that derivatives of this compound may possess anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis .

Agrochemical Applications

The compound is being investigated for its role in agriculture:

- Pesticide Development : this compound has been identified as a promising lead compound for developing new pesticides. Its structure allows for modifications that enhance its activity against specific pests while minimizing environmental impact .

- Fungicidal Properties : It has been utilized in formulations aimed at controlling harmful fungi in crops, demonstrating improved efficacy at lower application rates compared to traditional fungicides .

Material Science

In material science, the compound is being explored for its potential in creating advanced materials:

- Polymer Synthesis : The unique chemical properties of this compound allow it to serve as a precursor in synthesizing polymers with specialized properties, such as enhanced thermal stability and chemical resistance .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of this compound against various bacterial and fungal strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Candida albicans, showcasing its potential as an antifungal agent .

Case Study 2: Pesticide Development

In another study focusing on agrochemical applications, researchers synthesized several derivatives of this compound to evaluate their insecticidal properties. The results demonstrated that specific derivatives exhibited up to 85% mortality in tested insect populations within 48 hours, highlighting the compound's promise in pesticide formulation .

Mécanisme D'action

The mechanism of action of Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

- 1-phenyl-3-methyl-5-pyrazolone

- 1-phenyl-3-(pyridin-3-yl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid ethyl ester

Uniqueness

Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific reactivity profiles.

Activité Biologique

Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (ETPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Synthesis

ETPC belongs to the pyrazole family, characterized by the presence of a trifluoromethyl group and an ethyl ester functional group. Its molecular formula is , with a molecular weight of 284.2 g/mol .

Synthesis Methodology

The synthesis of ETPC typically involves the reaction of phenyl hydrazine with ethyl acetoacetate in the presence of a trifluoromethylating agent. The reaction is performed under controlled conditions, often using solvents like ethanol or methanol at temperatures ranging from 0°C to 78°C. The efficiency of this synthesis method makes it suitable for both laboratory and industrial applications.

Biological Activity

ETPC exhibits a range of biological activities, primarily focusing on its antimicrobial and anticancer properties. Below are detailed findings from various studies:

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of ETPC against various pathogens. For instance, research showed that ETPC derivatives demonstrated significant antifungal activity against Gibberella zeae and Fusarium oxysporum, with some compounds achieving over 50% inhibition at concentrations of 100 µg/mL .

| Compound | Pathogen | Inhibition (%) | Concentration (µg/mL) |

|---|---|---|---|

| ETPC | Gibberella zeae | >50 | 100 |

| ETPC | Fusarium oxysporum | >50 | 100 |

Anticancer Properties

ETPC has also been investigated for its potential anticancer effects. In vitro studies revealed that ETPC exhibited cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis through modulation of specific signaling pathways .

Inhibition of Dihydroorotate Dehydrogenase

A notable study examined the inhibition of dihydroorotate dehydrogenase (DHODH) from Plasmodium falciparum, which is crucial for pyrimidine biosynthesis in malaria parasites. ETPC derivatives showed promising inhibitory activity, with some compounds achieving approximately 30% inhibition compared to known inhibitors .

The biological activity of ETPC can be attributed to its structural features, particularly the trifluoromethyl group, which enhances lipophilicity and facilitates interaction with lipid membranes and proteins. This interaction modulates various biochemical pathways, contributing to its observed antimicrobial and anticancer effects.

Study on Antimicrobial Efficacy

In a comparative study on antifungal agents, ETPC was tested alongside commercial fungicides. The results indicated that certain derivatives exhibited superior antifungal activity compared to standard treatments, suggesting potential for development as new antifungal agents .

Evaluation Against Cancer Cell Lines

In another research effort, ETPC was tested against multiple cancer cell lines. The findings indicated that ETPC induced significant cell death in breast cancer cells through apoptosis, highlighting its potential as a therapeutic agent in oncology .

Propriétés

IUPAC Name |

ethyl 1-phenyl-3-(trifluoromethyl)pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2O2/c1-2-20-12(19)10-8-18(9-6-4-3-5-7-9)17-11(10)13(14,15)16/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOJREZLCGQMPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1C(F)(F)F)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.